N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide
Description
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group, a trifluoroethyl group, and a methylsulfonylazepane moiety, making it an interesting subject for chemical and pharmaceutical studies.
Properties
IUPAC Name |
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O3S/c1-22(20,21)10-3-2-7-18(8-6-10)12(19)17-11(9-4-5-9)13(14,15)16/h9-11H,2-8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGBPCUIFKNBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)NC(C2CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl and trifluoroethyl groups, followed by the introduction of the methylsulfonylazepane moiety. Common reagents used in these reactions include cyclopropyl bromide, trifluoroacetic acid, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (1-cyclopropyl-2,2,2-trifluoroethyl)(methyl)amine hydrochloride
- N-(1-cyclopropyl-2,2,2-trifluoroethyl)methanesulfonamide
Uniqueness
N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
